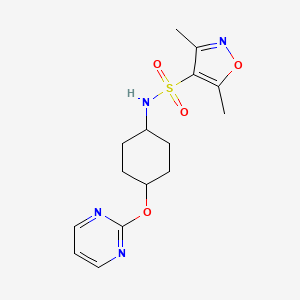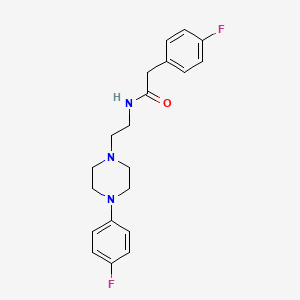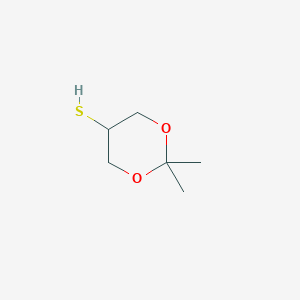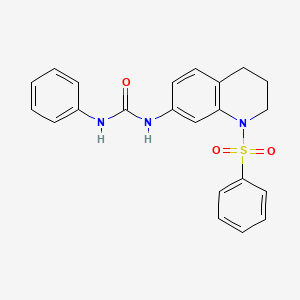
3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide: is a compound of significant interest within the fields of chemistry and pharmacology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide involves several key steps One such route begins with the preparation of the isoxazole moiety, which is achieved through the cyclization of an α,β-unsaturated nitrile with a hydroxylamine
Industrial Production Methods: Industrially, the synthesis of this compound may employ continuous flow chemistry to optimize reaction conditions and increase yield. Flow chemistry allows for better control over reaction parameters such as temperature and pressure, which is crucial for the precision needed in complex syntheses like this.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reactions often involve nucleophiles like alkoxides or amines under basic conditions.
Major Products: The major products depend on the type of reaction:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amine derivatives from the sulfonamide group.
Substitution: Derivatives with various substituents on the isoxazole ring.
Applications De Recherche Scientifique
Comprehensive Description: This compound is pivotal in various scientific research fields:
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: In the study of enzyme interactions and as a tool for probing biological pathways.
Medicine: Potential therapeutic uses in drug development due to its bioactive properties.
Industry: Used in the development of new materials with specific desired properties.
Mécanisme D'action
Mechanism: The mechanism by which 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide exerts its effects involves interaction with specific molecular targets, often enzymes or receptors. The compound's unique structure allows it to bind selectively, modulating the activity of these targets and influencing various biochemical pathways.
Molecular Targets and Pathways: The primary targets include certain kinases and proteases, which are critical in signaling pathways. By inhibiting or activating these enzymes, the compound can alter cellular responses, making it a valuable tool in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
Uniqueness and Similar Compounds: 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds might include:
3,5-dimethyl-N-(cyclohexyl)isoxazole-4-sulfonamide: Lacks the pyrimidin-2-yloxy group, resulting in different biological activity.
4-(pyrimidin-2-yloxy)isoxazole-5-sulfonamide: Variation in the position of substituents alters its chemical behavior.
This compound become evident, highlighting its significance in scientific research.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-10-14(11(2)23-18-10)24(20,21)19-12-4-6-13(7-5-12)22-15-16-8-3-9-17-15/h3,8-9,12-13,19H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZXKXPLNYPOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2,2-difluorospiro[2.3]hexane](/img/structure/B2937060.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2937061.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2937063.png)
![3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2937072.png)
![N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea](/img/structure/B2937073.png)
![methyl7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylatehydrochloride](/img/structure/B2937075.png)
![N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide](/img/structure/B2937076.png)

![1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2937078.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2937079.png)
